Cyclotraxin B acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotraxin B acetate is a highly potent and selective inhibitor of the tropomyosin receptor kinase B (TrkB) receptor. This compound is a small cyclic peptide with a molecular weight of approximately 1200 Da. This compound has been shown to cross the blood-brain barrier and produce anxiolytic-like effects in animal models . It is derived from brain-derived neurotrophic factor (BDNF) and has been used to investigate the role of BDNF and TrkB in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclotraxin B acetate is synthesized using a peptidomimetic approach. This involves the use of peptide synthesis techniques to create a cyclic peptide structure that mimics the natural ligand of the TrkB receptor . The synthesis typically involves the following steps:
Solid-phase peptide synthesis (SPPS): The peptide chain is assembled on a solid support using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Cyclization: The linear peptide is cyclized to form the cyclic structure. This is achieved by forming a disulfide bond between two cysteine residues in the peptide chain.
Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated peptide synthesizers and large-scale HPLC systems facilitates the efficient production of this compound for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Cyclotraxin B acetate undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the cyclic peptide can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form free thiol groups.
Substitution: The amino acid residues in the peptide chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions to oxidize the disulfide bond.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce the disulfide bond.
Substitution: Amino acid residues can be modified using reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides.
Major Products
The major products formed from these reactions include oxidized or reduced forms of this compound and substituted peptides with modified amino acid residues.
Scientific Research Applications
Cyclotraxin B acetate has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of BDNF and TrkB in synaptic plasticity, neuronal differentiation, and neuroprotection.
Pain Research: It has been found to produce analgesic effects in animal models of neuropathic pain.
Cancer Research: This compound is also an allosteric modulator of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis and cancer progression.
Mechanism of Action
Cyclotraxin B acetate exerts its effects by binding to the TrkB receptor and altering its conformation. This leads to the inhibition of both BDNF-dependent and BDNF-independent (basal) activities of the receptor . The compound acts as a negative allosteric modulator, preventing the activation of downstream signaling pathways that are involved in synaptic plasticity, neuronal survival, and neuroprotection . Additionally, this compound modulates VEGFR2, contributing to its effects on angiogenesis and cancer progression .
Comparison with Similar Compounds
Cyclotraxin B acetate is unique in its high potency and selectivity for the TrkB receptor. Similar compounds include:
K252a: A broad-spectrum kinase inhibitor that also targets TrkB but lacks the selectivity and specificity of this compound.
This compound stands out due to its cyclic peptide structure, high potency, and ability to cross the blood-brain barrier, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C50H77N13O19S3 |
---|---|
Molecular Weight |
1260.4 g/mol |
IUPAC Name |
acetic acid;(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid |
InChI |
InChI=1S/C48H73N13O17S3.C2H4O2/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25;1-2(3)4/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78);1H3,(H,3,4)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+;/m1./s1 |
InChI Key |
HUUDGONNBQMALA-LRWVIUNESA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O.CC(=O)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.